GSK3145095

Descripción general

Descripción

GSK3145095 es un fármaco de molécula pequeña desarrollado por GlaxoSmithKline. Es un potente e inhibidor oralmente activo de la quinasa 1 de serina/treonina que interactúa con el receptor (RIPK1). Este compuesto ha demostrado actividades antineoplásicas e inmunomoduladoras potenciales, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer, particularmente en el tratamiento del cáncer de páncreas .

Aplicaciones Científicas De Investigación

Química: Como inhibidor de RIPK1, se utiliza en la investigación para estudiar el papel de RIPK1 en la muerte celular y la inflamación.

Biología: El compuesto se utiliza para investigar los mecanismos de la necroptosis, una forma de muerte celular programada.

Medicina: GSK3145095 ha mostrado promesa en el tratamiento del cáncer de páncreas y otros tumores sólidos. .

Mecanismo De Acción

GSK3145095 ejerce sus efectos inhibiendo RIPK1, una quinasa involucrada en la regulación de la muerte celular y la inflamación. Al bloquear la actividad de RIPK1, el compuesto reduce el reclutamiento de células inmunosupresoras en el microambiente tumoral, lo que lleva a una mayor muerte de las células tumorales. Este mecanismo es particularmente efectivo para promover un fenotipo de células T supresoras de tumores en el adenocarcinoma de páncreas .

Análisis Bioquímico

Biochemical Properties

GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityThis compound binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, this compound has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, this compound effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, this compound prevents the activation of downstream signaling pathways that lead to cell death and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. This compound also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, this compound reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that this compound maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of this compound in different experimental conditions may vary, affecting its overall efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of this compound were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that this compound undergoes similar metabolic processes across different species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that this compound reaches the sites of inflammation and tumor growth .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .

Métodos De Preparación

La síntesis de GSK3145095 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. La ruta para preparar benzoxazepinonas, que son intermediarios clave, se ha descrito previamente. La síntesis comienza con BOC-L-serina e involucra múltiples pasos, incluida la tosilación, la formación de oxima y la transposición de Beckmann. El producto final se obtiene mediante resolución cinética dinámica y acoplamiento con ácido benciltriazol-3-carboxílico .

Análisis De Reacciones Químicas

GSK3145095 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio, dimetilformamida y paladio sobre carbono.

Comparación Con Compuestos Similares

GSK3145095 es único entre los inhibidores de RIPK1 debido a su alta especificidad y potencia. Los compuestos similares incluyen:

Necrostatin-1: Otro inhibidor de RIPK1, pero con menor especificidad y potencia en comparación con this compound.

GSK2982772: Un inhibidor de RIPK1 desarrollado para el tratamiento de enfermedades inflamatorias, pero no tan eficaz en aplicaciones oncológicas

This compound destaca por su excelente especificidad de quinasa y su capacidad para bloquear las respuestas celulares dependientes de RIPK1, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Propiedades

IUPAC Name |

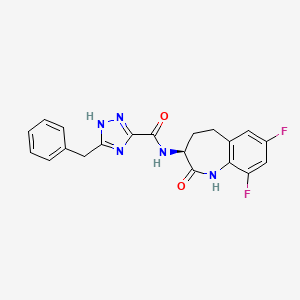

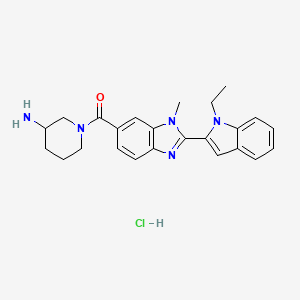

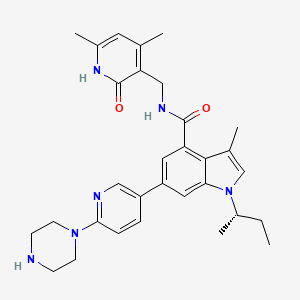

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: this compound is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, this compound disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, this compound aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with this compound could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that this compound, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

Q3: Are there any ongoing clinical trials investigating the use of this compound in cancer patients?

A: Yes, this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)